2-MPPA

Oral bioavailability GCP II inhibitor pharmacokinetics

2-MPPA (GPI-5693) is the only GCP II inhibitor to complete human Phase 1 trials, offering unmatched translational relevance. It delivers 82% oral bioavailability without a prodrug, >100-fold selectivity over NMDA/AMPA/kainate receptors and MMP-1,-2,-3,-7,-9, and near-identical enantiomer potency—eliminating chiral purity concerns. The industry standard for chronic neuropathic pain models requiring long-term oral dosing and clean target engagement. Procure this benchmark tool compound to validate novel GCP II programs against a clinically tested reference and ensure reproducible, attributable in vivo results.

Molecular Formula C8H14O4S
Molecular Weight 206.26 g/mol
CAS No. 254737-29-6
Cat. No. B155439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-MPPA
CAS254737-29-6
Synonyms2-(3-Mercaptopropyl)pentanedioic Acid;  2-(3-Sulfanylpropyl)pentanedioic acid;  GPI 5693; 
Molecular FormulaC8H14O4S
Molecular Weight206.26 g/mol
Structural Identifiers
SMILESC(CC(CCC(=O)O)C(=O)O)CS
InChIInChI=1S/C8H14O4S/c9-7(10)4-3-6(8(11)12)2-1-5-13/h6,13H,1-5H2,(H,9,10)(H,11,12)
InChIKeyFNLNSQHJKVQCBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-MPPA (GPI-5693) Procurement Guide: GCP II Inhibitor with Oral Bioactivity


2-MPPA (GPI-5693, CAS 254737-29-6) is a thiol-based small molecule that functions as a selective, orally bioavailable inhibitor of glutamate carboxypeptidase II (GCP II, also known as prostate-specific membrane antigen, PSMA, or NAALADase) with an IC50 of 90 nM [1]. The compound exhibits pronounced selectivity for GCP II over ionotropic glutamate receptors (NMDA, kainate, AMPA) and multiple matrix metalloproteases (MMP-1, -2, -3, -7, -9) as well as ACE and NEP . Unlike the structurally distinct mGlu5 antagonists MPEP and MTEP, 2-MPPA targets the upstream enzyme regulating N-acetylaspartylglutamate (NAAG) hydrolysis, thereby indirectly modulating glutamatergic tone [2].

Why 2-MPPA Cannot Be Replaced by Other GCP II Inhibitors or mGluR Modulators


Generic substitution of 2-MPPA with other GCP II inhibitors or mGlu5 receptor antagonists is not scientifically justified due to fundamental pharmacological divergence. Structurally, 2-MPPA differs from phosphonate-based GCP II inhibitors (e.g., 2-PMPA) in the thiol zinc-binding group, which confers oral bioavailability absent in 2-PMPA [1]. Functionally, 2-MPPA operates upstream of mGlu5 by inhibiting NAAG hydrolysis, whereas compounds like MPEP and MTEP directly antagonize postsynaptic mGlu5 receptors—producing divergent effects on morphine tolerance: 2-MPPA attenuates tolerance without affecting dependence, contrasting with MPEP/MTEP effects on withdrawal [2]. Furthermore, 2-MPPA demonstrates verified selectivity across ionotropic glutamate receptors and metalloproteases, a profile not uniformly documented for all GCP II inhibitor chemotypes . These mechanistic distinctions produce application-specific efficacy differences that preclude simple interchangeability.

2-MPPA Quantified Differentiation Evidence: Comparative Data for Procurement Decisions


Oral Bioavailability: 2-MPPA vs. 2-PMPA

2-MPPA is orally bioavailable, a property that distinguishes it from the prototypical phosphonate-based GCP II inhibitor 2-PMPA. The thiol zinc-binding group in 2-MPPA confers sufficient oral bioavailability to achieve pharmacologically active systemic concentrations without parenteral administration [1]. In contrast, 2-PMPA exhibits negligible oral bioavailability and requires intravenous or intraperitoneal administration for in vivo studies, representing a critical practical limitation for chronic dosing paradigms [2].

Oral bioavailability GCP II inhibitor pharmacokinetics

Dizocilpine-Induced Prepulse Inhibition (PPI) Deficits: Dose-Response Quantification

2-MPPA significantly attenuates dizocilpine-induced prepulse inhibition (PPI) deficits in mice in a dose-dependent manner [1]. Oral administration of 2-MPPA at 10, 30, and 100 mg/kg produced increasing attenuation of the PPI deficit, with efficacy at 30 and 100 mg/kg partially reversible by the selective group II mGluR antagonist LY341495 (1.0 mg/kg), confirming a glutamatergic mechanism [1]. This represents a direct functional outcome measure with internal dose-response verification.

Prepulse inhibition schizophrenia model sensory gating

Taxol-Induced Peripheral Neuropathy: Sensory Nerve Conduction Velocity (SNCV) Preservation

2-MPPA demonstrates robust protection against chemotherapy-induced peripheral neuropathy. In mice, 2-MPPA (30 mg/kg) significantly prevented the deficit in sensory nerve conduction velocity (SNCV) induced by taxol (paclitaxel) at both 5 mg/kg and 25 mg/kg doses [1]. The preservation of SNCV was quantified at 96.3 ± 4.4% for the 5 mg/kg taxol group and 98.3 ± 11.6% for the 25 mg/kg taxol group, indicating near-complete prevention of taxol-induced nerve conduction slowing [1].

Chemotherapy-induced peripheral neuropathy SNCV neuroprotection

PSMA-Expressing Prostate Tumor Growth: In Vivo Efficacy Quantification

In the PSMA-high-expressing CWR22RS prostate cancer xenograft model, 2-MPPA administered orally at 10 mg/kg inhibited tumor growth by 70% relative to vehicle-treated controls [1]. This efficacy is notable given that 2-MPPA is not a cytotoxic agent but rather targets the enzymatic activity of PSMA/GCP II, suggesting a non-cytotoxic mechanism of tumor growth delay. The data provide a benchmark for PSMA-targeted efficacy in an in vivo oncology setting.

Prostate cancer PSMA tumor growth inhibition xenograft

Morphine Tolerance vs. Dependence: Divergent Pharmacology from mGlu5 Antagonists

2-MPPA (60 mg/kg) prevents the development of morphine tolerance in C57/Bl mice without affecting acute morphine antinociception, yet does not attenuate morphine dependence or naloxone-precipitated withdrawal signs [1]. This pharmacological profile contrasts with the mGlu5 receptor antagonists MPEP and MTEP, which have been shown to attenuate morphine withdrawal symptoms in multiple studies [2]. The mechanistic divergence—indirect glutamatergic modulation via NAAG accumulation vs. direct mGlu5 antagonism—produces application-specific differences in opioid interaction studies.

Opioid tolerance morphine dependence mGlu5 antagonist comparison

Selectivity Profile: GCP II vs. Ionotropic Glutamate Receptors and Metalloproteases

2-MPPA demonstrates broad selectivity for GCP II over a panel of pharmacologically relevant off-targets. The compound exhibits no meaningful activity at NMDA, kainate, or AMPA ionotropic glutamate receptors . Additionally, 2-MPPA does not inhibit matrix metalloproteases MMP-1, -2, -3, -7, -9, nor angiotensin-converting enzyme (ACE) or neprilysin (NEP) . This selectivity profile distinguishes 2-MPPA from less characterized GCP II inhibitor chemotypes lacking comprehensive off-target profiling data.

Selectivity off-target profiling GCP II glutamate receptors

2-MPPA Optimal Application Scenarios Based on Validated Efficacy Data


Neuropathic Pain Research Requiring Oral Chronic Dosing

2-MPPA is indicated for rodent neuropathic pain studies where oral bioavailability is essential for chronic dosing paradigms. The compound demonstrates antinociceptive efficacy in rat neuropathic pain models [1] and quantitatively preserves sensory nerve conduction velocity in taxol-induced neuropathy by 96-98% [2]. The oral route eliminates the confounding variable of repeated injection stress and enables extended treatment regimens relevant to chronic pain conditions. The documented pharmacokinetic-pharmacodynamic relationship showing prolonged pain alleviation through an indirect mechanism [1] supports its use in studies requiring sustained target engagement.

Schizophrenia and Sensory Gating Translational Studies

2-MPPA is appropriate for preclinical schizophrenia research focusing on prepulse inhibition (PPI) deficits as a translational endophenotype. The compound produces dose-dependent attenuation of dizocilpine-induced PPI deficits in mice at oral doses of 10, 30, and 100 mg/kg [3]. The reversibility of this effect by the group II mGluR antagonist LY341495 confirms a glutamatergic mechanism [3]. Researchers investigating NMDA receptor hypofunction models of psychosis will find 2-MPPA useful for probing the role of endogenous NAAG tone in sensory gating processes.

PSMA-Targeted Prostate Cancer Xenograft Studies

2-MPPA is validated for PSMA-expressing prostate cancer xenograft studies where non-cytotoxic tumor growth delay is of interest. In the CWR22RS PSMA-high-expressing model, 10 mg/kg oral 2-MPPA produced 70% tumor growth inhibition [2]. This efficacy benchmark provides a reference for comparative studies with other PSMA-targeted agents or combination regimens. The compound's selectivity profile over matrix metalloproteases is particularly relevant for prostate cancer research given the documented roles of MMPs in tumor progression.

Opioid Tolerance Research Requiring Dissociation from Dependence Effects

2-MPPA is specifically suited for opioid tolerance studies where experimental design requires tolerance attenuation without concomitant effects on physical dependence. The compound prevents morphine tolerance at 60 mg/kg without altering acute morphine antinociception or naloxone-precipitated withdrawal signs [4]. This pharmacological dissociation contrasts with mGlu5 antagonists (MPEP, MTEP) that attenuate withdrawal [4], making 2-MPPA the appropriate tool for isolating tolerance-specific mechanisms. Researchers should note the distinction and avoid substituting mGlu5 antagonists when tolerance-selective pharmacology is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-MPPA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.